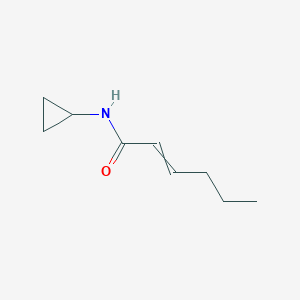

(2E)-N-Cyclopropylhex-2-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-cyclopropylhex-2-enamide |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-9(11)10-8-6-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11) |

InChI Key |

OOWKCUTWLYXPLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)NC1CC1 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2e N Cyclopropylhex 2 Enamide and Its Analogues

Nucleophilic Reactivity of the Enamide Olefin

The carbon-carbon double bond in enamides is electron-rich due to the electron-donating effect of the adjacent nitrogen atom, making it susceptible to attack by electrophiles and a participant in various cyclization and cycloaddition reactions.

The nucleophilic character of the enamide double bond, in conjunction with the unique properties of the cyclopropyl (B3062369) group, enables a variety of cyclization reactions. Activated cyclopropanes, including those with carbonyl or imine functionalities, are valuable building blocks for synthesizing cyclic compounds through cycloisomerization and other cyclization pathways. epfl.ch While specific examples for (2E)-N-Cyclopropylhex-2-enamide are not extensively documented, the reactivity of analogous systems provides significant insight.

Radical cyclizations of related ene-sulfonamides, which share electronic similarities with enamides, often proceed through transient imine intermediates. beilstein-journals.org These reactions can lead to the formation of complex spirocyclic systems. For instance, the tin hydride-mediated cyclization of certain N-sulfonylindoles results in spiro-imines, which can then be reduced in situ. beilstein-journals.org This suggests that the enamide olefin of (2E)-N-Cyclopropylhex-2-enamide could potentially participate in radical-mediated cyclizations to form new ring structures.

The enamide olefin is a competent partner in various cycloaddition reactions, a class of pericyclic reactions that form cyclic products through a concerted mechanism. libretexts.org These reactions are powerful tools for constructing four, five, and six-membered rings with high stereocontrol. libretexts.org

A notable example involves the [2+2] cycloaddition of enamides with benzynes. nih.gov This reaction has been developed into a highly stereoselective tandem sequence, beginning with a [2+2] cycloaddition, followed by a pericyclic ring-opening and an intramolecular N-tethered [4+2] cycloaddition. nih.gov This powerful sequence allows for the rapid assembly of complex nitrogen-containing heterocycles from simple enamide precursors. nih.gov The feasibility of such reactions was established using an enamide and a benzyne (B1209423) precursor in the presence of a fluoride (B91410) source, with 1,4-dioxane (B91453) proving to be an optimal solvent. nih.gov

The table below summarizes the conditions and outcomes for a general benzyne-enamide [2+2] cycloaddition.

Table 1: Benzyne-Enamide [2+2] Cycloaddition

| Entry | Enamide | Fluoride Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Enamide 5 | TBAT | THF | Amido-benzocyclobutane 6 | 14 |

| 2 | Enamide 5 | TBAT | 1,4-Dioxane | Amido-benzocyclobutane 6 | 83 |

| 3 | Enamide 11 | CsF | 1,4-Dioxane | Amido-benzocyclobutane 14b | 63 |

| 4 | Enamide 12 | CsF | 1,4-Dioxane | Amido-benzocyclobutane 14c | 95 |

Data sourced from a study on enamide-benzyne cycloadditions. nih.gov Reactions were generally carried out at 110 °C.

Furthermore, photoactivated formal [3+2] cycloadditions have been reported between N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems. chemrxiv.org These reactions proceed without the need for photocatalysts or additives, offering a straightforward method for synthesizing N-arylaminocycloalkyl compounds. chemrxiv.org This highlights the potential of the cyclopropylamine (B47189) motif, present in analogues of the title compound, to participate in photochemically induced cycloadditions.

The electron-rich double bond of enamides can undergo nucleophilic addition, typically after activation by an electrophile. In the context of N-acyliminium ion chemistry, the enamide can act as an internal nucleophile. However, intermolecular nucleophilic additions directly to the unactivated enamide alkene are less common unless the alkene is further activated, for example, by conjugation with an additional electron-withdrawing group, which is not the case for (2E)-N-Cyclopropylhex-2-enamide. The primary reactivity of the enamide olefin itself is as a nucleophile, as detailed in the cyclization and cycloaddition sections above.

Electrophilic Reactivity Involving Acyliminium Intermediates

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of a vast array of nitrogen-containing compounds, including natural products. researchgate.netresearchgate.net These ions can be generated in situ from precursors like α-hydroxyamides or from amides themselves under acidic conditions. researchgate.netresearchgate.net The resulting electrophile is then trapped by a variety of nucleophiles, either inter- or intramolecularly. researchgate.net

In the case of (2E)-N-Cyclopropylhex-2-enamide and its analogues, the formation of an N-acyliminium ion would render the α-carbon highly electrophilic. This intermediate can then undergo reactions with various nucleophiles. The pioneering work in this area demonstrated that N-acyliminium ions generated from amides readily undergo intramolecular cyclization onto electron-rich aromatic rings or other π-nucleophiles. researchgate.net While the hexenyl chain of (2E)-N-Cyclopropylhex-2-enamide is not an aromatic nucleophile, intramolecular reactions involving the alkene or other tethered nucleophiles are conceivable pathways for constructing cyclic structures. Recent approaches have even utilized Lewis acid-catalyzed C-C bond breaking to generate N-acyliminium ions, which are subsequently trapped by nucleophiles to form stable products. nih.gov

Directed C–H Functionalization Studies of N-Cyclopropylamides

A significant area of research for N-cyclopropylamides involves the selective functionalization of the C–H bonds on the cyclopropane (B1198618) ring. This is typically achieved through directed metalation, where the amide group coordinates to a metal, directing deprotonation and subsequent electrophilic quench to a specific position.

A methodology for the site-selective and stereoselective C–H functionalization of N-cyclopropylamides has been developed using a directed remote lithiation strategy. acs.orgnih.govacs.org In this approach, the amide, often a pivaloyl or tetramethylsuccinimidoyl derivative, acts as a directing group (DG). acs.orgnih.govresearchgate.net Treatment with a strong base like tert-butyllithium (B1211817) (t-BuLi) results in clean and highly regioselective deprotonation at the β-position of the cyclopropane ring, syn to the directing group. acs.orgnih.gov This lithiated intermediate can then be trapped with a wide range of electrophiles, introducing diverse functional groups such as carbon, halogen, silicon, and boron. acs.orgaalto.fi

The table below illustrates the scope of this directed β-lithiation and subsequent functionalization of a representative N-pivaloyl cyclopropylamine.

Table 2: Directed β-Lithiation and Functionalization of N-Pivaloyl-2-phenylcyclopropylamine

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | D₂O | 2-Deuterio-N-pivaloyl-2-phenylcyclopropylamine | 95 |

| 2 | MeI | 2-Methyl-N-pivaloyl-2-phenylcyclopropylamine | 96 |

| 3 | I₂ | 2-Iodo-N-pivaloyl-2-phenylcyclopropylamine | 89 |

| 4 | Me₃SiCl | 2-(Trimethylsilyl)-N-pivaloyl-2-phenylcyclopropylamine | 98 |

| 5 | B(OiPr)₃ | 2-(Diisopropoxyboryl)-N-pivaloyl-2-phenylcyclopropylamine | 80 |

Data adapted from Ermolovich et al. acs.org Yields are for isolated products.

This strategy represents a powerful tool for elaborating the cyclopropane core of molecules like (2E)-N-Cyclopropylhex-2-enamide, providing a pathway to novel analogues with precise stereochemical control. acs.org X-ray, NMR, and computational studies have helped to rationalize the observed syn-directing effect, which proceeds through a complex between the directing group and the lithium base. nih.gov

Transition-Metal-Catalyzed C–H Bond Activation Adjacent to Cyclopropyl Groups

The activation of carbon-hydrogen (C–H) bonds by transition metals is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise unreactive bonds. nih.govyoutube.com In molecules containing a cyclopropyl group, such as (2E)-N-Cyclopropylhex-2-enamide analogues, the inherent ring strain of the three-membered ring (approximately 29.0 kcal/mol) makes adjacent C–H and C–C bonds susceptible to activation. wikipedia.org Transition metal complexes can interact with these strained systems, leading to selective bond cleavage and the formation of new chemical bonds.

A primary strategy for achieving site-selectivity in C–H activation involves the use of directing groups. youtube.com For N-acyl cyclopropylamines, the amide functionality can act as a directing group, coordinating to a transition metal center and positioning it in close proximity to a specific C–H bond on the cyclopropyl ring. This leads to the formation of a stable metallacyclic intermediate, which is a key step in many catalytic cycles. nih.govyoutube.com

Palladium-catalyzed enantioselective C–H activation of cyclopropanes has been demonstrated, utilizing a mono-N-protected amino acid as a chiral ligand. nih.gov This approach allows for the cross-coupling of the cyclopropyl C–H bond with various organoboron reagents to produce enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov The mechanism involves the formation of a palladacyclic intermediate directed by the amide group, followed by reaction with the coupling partner. nih.gov While this example involves a carboxylic acid directing group, the principle is applicable to the amide group in N-cyclopropyl enamides. The reaction proceeds under mild conditions and provides a novel method for constructing chiral cyclopropane derivatives. nih.gov Such methodologies highlight the potential for direct, stereocontrolled functionalization of the C–H bonds within the cyclopropyl moiety of complex enamides.

Mechanisms for C–H activation are diverse and depend on the metal and substrate. youtube.com Common pathways include oxidative addition, common for late transition metals, and concerted metalation-deprotonation (CMD), where C-H bond cleavage occurs without changing the metal's oxidation state. youtube.com The choice of ligand is critical, as it can influence not only the reactivity and selectivity but also the operative mechanism. youtube.com

Transition-Metal-Catalyzed Transformations

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules, and enamides are excellent substrates for this transformation. nih.govresearchgate.net The reaction is catalyzed by transition metal complexes, typically featuring rhodium, iridium, or cobalt, paired with chiral phosphine (B1218219) ligands. nih.govresearchgate.netrsc.orgnih.gov The goal is to add two hydrogen atoms across the double bond of the enamide with high enantioselectivity, yielding a chiral amide.

Rhodium-catalyzed hydrogenation of enamides is a well-established and highly sensitive reaction, where the choice of both the chiral ligand and the substrate structure is crucial for achieving high enantioselectivity. nih.gov Chiral bisphosphine ligands such as (R)-SDP and BisP* derivatives are highly effective. rsc.orgnih.gov For instance, using a rhodium complex with (R)-SDP, (Z)-configured β-branched enamides can be hydrogenated to β-stereogenic amines in quantitative yields and with excellent enantioselectivities (88–96% ee). rsc.org Mechanistic studies suggest that the reaction proceeds through the formation of diastereomeric catalyst-substrate complexes. nih.govnih.gov The observed stereochemistry often arises from the higher reactivity of a minor, less stable complex, a phenomenon sometimes referred to as the "anti-lock-and-key" principle. nih.gov

Iridium catalysts, particularly those with N,P-ligands, have also proven highly efficient. nih.gov A notable feature of some N,P-iridium systems is their ability to perform enantioconvergent hydrogenation of E/Z mixtures of enamides. This means that both the E and Z isomers of the starting material are converted into the same enantiomer of the product with high ee. nih.gov This is achieved either through rapid isomerization of the double bond before hydrogenation or via a substrate chelation mechanism that dictates the stereochemical outcome regardless of the initial geometry. nih.gov

More recently, catalysts based on earth-abundant metals like cobalt have been developed as a sustainable alternative. Cobalt complexes with chiral bisphosphine ligands, such as (S,S)‐Ph‐BPE, have demonstrated high activity and excellent enantioselectivity (up to 99% ee) in the hydrogenation of cyclic enamides. researchgate.netuit.no Computational and experimental studies suggest multiple possible mechanistic pathways, including a nonredox Co(II) mechanism involving an aza-metallacycle intermediate. uit.no

Table 1: Examples of Asymmetric Hydrogenation of Enamide Analogues

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(cod)2]BF4 / (R)-SDP | (Z)-β-Branched Enamides | 88–96% | rsc.org |

| N,P-Iridium Complexes | E/Z mixtures of trisubstituted enamides | Up to 99% | nih.gov |

| CoCl2 / (S,S)‐Ph‐BPE | Trisubstituted Carbocyclic Enamides | Up to 99% | researchgate.net |

| Rh-BisP* Complex | Aryl- and alkyl-substituted enamides | Up to 99% | nih.gov |

Palladium catalysis offers powerful tools for C-C bond formation, including reactions that leverage the reactivity of strained rings like cyclopropane. A notable transformation is the intramolecular hydrocyclopropanylation of alkynes, which proceeds via C(sp³)–H activation to synthesize cyclopropane-fused γ-lactams. nih.govrsc.orgresearchgate.net This reaction is highly atom-economical as it directly couples a C-H bond across an alkyne without the need for pre-functionalized starting materials. nih.gov

In a representative system, an N-acyl cyclopropylamine tethered to an alkyne undergoes cyclization in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand. nih.govrsc.org The key mechanistic step is the palladium-mediated activation of a C(sp³)–H bond on the cyclopropane ring, directed by the amide group. The resulting palladacycle then undergoes migratory insertion of the tethered alkyne, followed by a protonolysis step that releases the cyclopropane-fused γ-lactam product and regenerates the active catalyst. The use of chiral ligands allows this process to be conducted with high enantioselectivity. nih.gov

This strategy provides a direct and efficient route to complex polycyclic structures containing a cyclopropane ring. While the reported examples focus on the synthesis of γ-lactams from alkyne precursors nih.govrsc.org, the underlying principle of activating a cyclopropyl C-H bond and adding it across a π-system is a versatile concept. Related transformations include reductive Heck reactions, where a carbopalladation product can undergo subsequent insertion into a strained cyclopropane C-C bond, leading to complex rearrangements and the formation of multiple asymmetric centers in a single operation. nih.gov

Copper-mediated and -catalyzed reactions are versatile and widely used for the formation of carbon-heteroatom bonds, including the C-N bonds found in N-cyclopropyl enamides. rsc.orgacs.org These methods are particularly valuable for the synthesis of the core structure of (2E)-N-Cyclopropylhex-2-enamide and its analogues.

One key transformation is the N-cyclopropylation of amides, anilines, and other nitrogen nucleophiles using cyclopropylboronic acid. nih.govrsc.org This reaction, often performed using copper(II) acetate (B1210297) as the copper source in the presence of a base, provides a direct and efficient route to the N-cyclopropyl moiety. nih.gov The addition of ligands such as 2,2′-bipyridine can facilitate the coupling process, which proceeds under relatively mild conditions. rsc.org

Copper catalysis is also instrumental in the formation of the enamide linkage itself. The copper-catalyzed Ullmann-type cross-coupling of amides with vinyl halides is a powerful method for synthesizing enamides. acs.org Significant advancements have been made by using ligands like N,N-dimethylglycine in combination with a copper(I) source (e.g., CuI) to couple vinyl iodides or bromides with amides, affording (E)-enamides with high selectivity. acs.org This approach has been successfully applied in the total synthesis of complex natural products containing enamide functionalities. rsc.org An alternative to vinyl halides involves the use of potassium alkenyltrifluoroborates as coupling partners, which can react with amides under base-free conditions at moderate temperatures. acs.org

The general mechanism for these coupling reactions is thought to involve the formation of a copper-amide species, which then undergoes oxidative addition with the vinyl halide or interacts with the boronic acid derivative, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst. nih.gov

Table 2: Copper-Mediated N-Cyclopropylation with Cyclopropylboronic Acid

| Substrate | Copper Source | Base | Yield | Reference |

|---|---|---|---|---|

| Azoles | Copper Acetate | Sodium Carbonate | Good to Excellent | nih.gov |

| Amides | Copper Acetate | Sodium Carbonate | Good to Excellent | nih.gov |

| Anilines | Cu(OAc)2 | Sodium Carbonate | Good to Excellent | rsc.org |

| Aliphatic Amines | Cu(OAc)2 | Sodium Bicarbonate | Good to Excellent | rsc.org |

Enamides are valuable building blocks in transition-metal-catalyzed cross-coupling reactions, serving as precursors for the formation of new carbon-carbon bonds. capes.gov.br The Heck and Suzuki reactions are prominent examples of such transformations that can be applied to enamide substrates. nih.govmasterorganicchemistry.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. masterorganicchemistry.comyoutube.com When applied to enamides, this reaction typically functionalizes the β-position of the double bond. While early examples were limited to enamides with unsubstituted vinyl groups, methods have been developed for the oxidative Heck cross-coupling to produce highly substituted enamides in good yields. capes.gov.br The general catalytic cycle for a Heck reaction involves: (1) oxidative addition of an aryl or vinyl halide to a Pd(0) complex, (2) migratory insertion of the enamide double bond into the Pd-C bond, (3) β-hydride elimination to form the final product and a palladium-hydride species, and (4) reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. nih.gov

The Suzuki reaction, which couples an organoboron compound with an organohalide, is another powerful tool for C-C bond formation. nih.govyoutube.com Enamides can participate in Suzuki couplings either as the halide component (if functionalized with a halogen on the double bond) or, more commonly, the alkene partner in related processes. For instance, a palladium-catalyzed hydroarylation of allenamides with aryl iodides has been developed, where water serves as the hydrogen source activated by B₂pin₂. rsc.org This reaction can be controlled to regioselectively produce either allylamines or enamines, showcasing the versatility of palladium catalysis in functionalizing enamide-like structures. rsc.org

These cross-coupling reactions significantly expand the synthetic utility of enamides like (2E)-N-Cyclopropylhex-2-enamide, allowing for the introduction of diverse aryl and vinyl substituents at the carbon backbone.

Radical Cyclizations and Other Single-Electron Transfer Processes

Beyond two-electron transition metal catalysis, enamides and their precursors can participate in powerful transformations initiated by single-electron transfer (SET), leading to the formation of radical intermediates. chinesechemsoc.org These processes, often driven by photoredox catalysis, enable unique bond formations and functionalizations that are complementary to traditional ionic pathways.

A key strategy involves the generation of nitrogen-centered radicals from amide precursors. chinesechemsoc.org Through a process known as proton-coupled electron transfer (PCET), the N–H bond of an amide can be activated by the combined action of a weak base and a photoexcited catalyst, such as an iridium complex. chinesechemsoc.org The resulting amidyl radical is a versatile intermediate. It can undergo intramolecular reactions, such as a 1,5-hydrogen atom transfer (HAT), to move the radical center from the nitrogen to a carbon atom within the molecule. This translocated carbon-centered radical can then be trapped by various radical acceptors or participate in cyclization reactions. chinesechemsoc.orgnih.gov

For example, an amidyl radical generated from an N-cyclopropyl enamide analogue could potentially abstract a hydrogen atom from the alkyl chain, creating a new C-radical that could cyclize onto the enamide double bond. This type of radical cascade allows for the construction of complex cyclic and polycyclic nitrogen-containing architectures. nih.gov

Advanced Analytical and Computational Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

While predicted ¹H NMR data for (2E)-N-Cyclopropylhex-2-enamide may be available through computational prediction tools, experimentally determined one-dimensional and two-dimensional NMR data are not present in scientific publications. Such experimental data would be essential for the unambiguous assignment of all proton and carbon signals and for the definitive confirmation of the (E)-stereochemistry of the double bond and the connectivity of the cyclopropyl (B3062369) group. Techniques like COSY, HSQC, HMBC, and NOESY, which are standard for complex structural elucidation, have not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies and Intermediate Detection

High-resolution mass spectrometry is a powerful tool for determining the exact mass of a compound and its fragments, which is critical for confirming its elemental composition. In the context of mechanistic studies, HRMS can be employed to detect and identify transient intermediates in chemical reactions. There are currently no published studies that utilize HRMS to investigate the fragmentation patterns of (2E)-N-Cyclopropylhex-2-enamide or its role in reaction mechanisms.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. For (2E)-N-Cyclopropylhex-2-enamide, which is described as a liquid or crystalline solid by some suppliers, no crystal structure has been deposited in crystallographic databases or published in the scientific literature. Therefore, definitive solid-state structural data remains undetermined.

Computational Chemistry: Applications in Reaction Mechanism and Selectivity Prediction

Computational chemistry offers profound insights into molecular properties and reaction dynamics. However, specific computational studies on (2E)-N-Cyclopropylhex-2-enamide are absent from the literature.

DFT calculations are widely used to model the energetic pathways of chemical reactions, providing valuable information about reaction feasibility and kinetics. No published research has reported the use of DFT to calculate the reaction energy profiles for the synthesis or reactions of (2E)-N-Cyclopropylhex-2-enamide.

The modeling and characterization of transition states are fundamental to understanding reaction mechanisms. There is no available literature detailing the computational modeling of transition states involved in reactions of (2E)-N-Cyclopropylhex-2-enamide.

For molecules with stereogenic potential, computational methods can be invaluable in predicting the outcomes of stereoselective catalytic reactions. As there are no published studies on the catalytic reactions of (2E)-N-Cyclopropylhex-2-enamide, there are consequently no computational predictions of diastereo- or enantioselectivity for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (2E)-N-Cyclopropylhex-2-enamide are critical determinants of its chemical reactivity and biological interactions. Conformational analysis and molecular dynamics (MD) simulations provide profound insights into the molecule's preferred shapes, the energy barriers separating them, and their fluctuations in a solution environment. While specific experimental and computational data for (2E)-N-Cyclopropylhex-2-enamide are not extensively documented in publicly available literature, a detailed understanding can be constructed from computational studies on analogous N-cyclopropyl amides and α,β-unsaturated carbonyl systems.

Conformational Preferences of the N-Cyclopropyl Amide Moiety

The central structural feature influencing the conformational landscape of (2E)-N-Cyclopropylhex-2-enamide is the N-cyclopropyl amide group. Unlike typical acyclic secondary amides, which overwhelmingly favor a trans (or Z) conformation about the amide bond due to steric hindrance, N-cyclopropyl amides exhibit unusual conformational behavior.

Computational and NMR studies on simpler N-cyclopropyl amides, such as N-cyclopropylacetamide, have revealed a significant population of the cis (or E) rotamer. nih.gov In apolar solvents, the E-rotamer can constitute a notable fraction of the conformational equilibrium, a rarity for other aliphatic secondary amides. nih.gov This atypical preference is attributed to the unique electronic and steric properties of the cyclopropyl group.

Furthermore, another key conformational feature is the rotation around the N-C(cyclopropyl) bond. Instead of the commonly observed anti conformation (where the N-H bond is anti-periplanar to the C-H bond of the cyclopropyl ring), N-cyclopropyl amides preferentially adopt an ortho conformation, with the corresponding dihedral angle being approximately 100°. nih.gov

For (2E)-N-Cyclopropylhex-2-enamide, two principal dihedral angles define the conformation of the core amide structure:

ω (Cα-C-N-C(cyclopropyl)): Defines the cis/trans isomerism of the amide bond.

θ (C-N-C(cyclopropyl)-C(ring)): Defines the orientation of the cyclopropyl ring relative to the amide plane.

Based on studies of analogous compounds, a potential energy surface for (2E)-N-Cyclopropylhex-2-enamide can be predicted, highlighting the key stable conformers.

Interactive Data Table: Predicted Stable Conformers of (2E)-N-Cyclopropylhex-2-enamide

| Conformer | Dihedral Angle ω (Cα-C-N-C) | Dihedral Angle θ (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Z-ortho | ~180° | ~100° | 0.00 | High |

| E-ortho | ~0° | ~100° | 0.5 - 1.5 | Moderate |

| Z-anti | ~180° | ~180° | > 2.0 | Low |

| E-anti | ~0° | ~180° | > 2.5 | Very Low |

Note: The data in this table are estimations based on computational studies of analogous N-cyclopropyl amides and α,β-unsaturated systems, as direct computational results for (2E)-N-Cyclopropylhex-2-enamide are not available.

Molecular Dynamics Simulations: A Glimpse into Dynamic Behavior

While specific molecular dynamics (MD) simulations for (2E)-N-Cyclopropylhex-2-enamide are not reported, simulations on related α,β-unsaturated amides and polymers in aqueous solution offer valuable insights into the expected dynamic behavior. rsc.org

An MD simulation of (2E)-N-Cyclopropylhex-2-enamide in a solvent like water would be expected to reveal the following:

Conformational Transitions: The simulation would track the transitions between the Z-ortho and E-ortho conformers. The frequency and duration of these transitions would provide information on the energy barrier for rotation around the amide bond.

Solvent Interactions: The simulation would detail the hydrogen bonding network between the amide proton and carbonyl oxygen with surrounding water molecules. These interactions are crucial for stabilizing different conformations and influencing the rotational energy barrier. The extended π-system of the hexenamide chain would also exhibit specific interactions with the solvent.

Flexibility of the Hexenyl Chain: The aliphatic portion of the hexenamide chain would exhibit significant conformational flexibility. MD simulations can quantify the torsional motion around the C-C single bonds, revealing the accessible conformational space of this hydrophobic tail.

Derivatization and Structure Reactivity Relationship Studies of 2e N Cyclopropylhex 2 Enamide Analogues

Systematic Modification of the Hexenyl Chain for Electronic and Steric Effects

The hexenyl chain of (2E)-N-Cyclopropylhex-2-enamide is a primary site for modification to systematically tune the molecule's electronic and steric properties. The α,β-unsaturated nature of the amide provides a reactive site that is sensitive to changes along this carbon chain.

Detailed Research Findings: Modifications to the hexenyl chain can influence the reactivity of the carbon-carbon double bond. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions along the chain alters the electron density of the double bond, affecting its susceptibility to nucleophilic or electrophilic attack. For instance, placing an EDG, such as a methyl group at the C2 position, would increase the nucleophilicity of the C3 position. Conversely, an EWG would render the C3 position more electrophilic and susceptible to conjugate addition reactions.

Steric hindrance is another critical factor. Increasing the bulk of substituents on the hexenyl chain can direct the approach of reagents to less hindered faces of the molecule, thereby influencing stereoselectivity. Computational methods, such as the calculation of buried volume (%VBur), can quantify the steric environment around the reactive centers, providing a predictive tool for reaction outcomes. mdpi.com These principles are broadly applied in understanding the reactivity of enamides, which can be protonated to form iminium ions that engage in various cyclization reactions. beilstein-journals.org The electronic nature of the enamide system, as influenced by substituents, directly impacts the rate and success of such transformations. mdpi.com

| Modification Position | Substituent Type | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Reactivity |

| C2 (α-carbon) | Methyl (-CH₃) | Electron-donating | Minor increase | Enhanced nucleophilicity at C3 |

| C3 (β-carbon) | Cyano (-CN) | Electron-withdrawing | Minor increase | Increased electrophilicity for conjugate addition |

| C4-C6 (Alkyl chain) | Phenyl (-C₆H₅) | Inductive/Resonance effects | Significant increase | Altered solubility and potential for π-stacking interactions |

| C=C Double Bond | Epoxidation | Converts alkene to epoxide | Moderate increase | Introduces new site for nucleophilic ring-opening |

Exploration of Substituent Effects on the N-Cyclopropyl Moiety

Detailed Research Findings: The cyclopropyl (B3062369) group can be a site for strategic derivatization. For example, fluorination of the cyclopropyl ring has been shown to modulate molecular lipophilicity, a key parameter in drug design. beilstein-journals.org The reactivity of the N-cyclopropyl group itself is a subject of study, particularly in metabolic contexts. Oxidative N-dealkylation of N-cyclopropylamines, a reaction catalyzed by enzymes like cytochrome P450 and horseradish peroxidase, does not proceed via a simple cleavage. Instead, single electron transfer (SET) from the nitrogen atom forms an aminium cation radical. nih.gov This reactive intermediate can undergo fragmentation of the cyclopropyl ring, leading to distinct metabolites, a process that has been confirmed through isotopic labeling studies. nih.gov This reactivity pathway highlights that substituents on the cyclopropyl ring could either stabilize or destabilize the radical cation intermediate, thereby tuning the metabolic stability of the parent molecule.

| Substituent on Cyclopropyl Ring | Property Influenced | Research Finding | Reference |

| Fluorine (-F) | Lipophilicity | Fluorination of the cyclopropyl substituent can modulate lipophilicity, with effects that differ from fluorination on other alkyl groups like isopropyl. | beilstein-journals.org |

| None (unsubstituted) | Metabolic Stability | Under oxidative conditions, the N-cyclopropyl group can undergo ring-opening following single electron transfer to form an aminium radical. | nih.gov |

| Methyl (-CH₃) | Steric Hindrance | A methyl group on the cyclopropyl ring would increase steric bulk near the amide nitrogen, potentially influencing the E/Z rotamer ratio of the amide bond. | nih.gov |

Chemical Modifications at the Amide Nitrogen and Carbonyl Group

The amide bond is typically characterized by significant resonance stabilization, which renders it relatively planar and unreactive. However, specific chemical modifications at the nitrogen or carbonyl carbon can disrupt this resonance and unlock novel reactivity.

Detailed Research Findings: A powerful strategy to increase the reactivity of the amide nitrogen is the formation of "anomeric amides". researchgate.net In these structures, the amide nitrogen is attached to two electronegative atoms, such as oxygen or another nitrogen. This arrangement drastically reduces amide resonance by forcing the nitrogen into a more pyramidal geometry. mdpi.com The decrease in resonance stabilization makes the nitrogen atom more electrophilic and susceptible to nucleophilic attack, enabling unique transformations like the Heteroatom Rearrangement on Nitrogen (HERON) reaction. d-nb.info This approach can be used for skeletal editing of molecules by facilitating C-C bond formation under the extrusion of N₂. d-nb.info

Modifications to the carbonyl group are also synthetically valuable. For example, reduction of the carbonyl to a methylene (B1212753) group (CH₂) would transform the enamide into an allylic amine, completely altering its chemical properties and reactivity profile. Conversion of the carbonyl oxygen to sulfur to form a thioamide would also change the electronic properties and hydrogen-bonding capabilities of the molecule.

| Modification Type | Resulting Functional Group | Key Change in Property | Consequence for Reactivity |

| Substitution at N | N-acyloxy-N-alkoxyamide (Anomeric Amide) | Reduced resonance, pyramidal nitrogen | Increased electrophilicity at nitrogen, enabling SN2-type reactions and rearrangements. researchgate.netmdpi.com |

| Substitution at N | N-nitrosamide | Electrophilic nitrogen center | Can act as a precursor for diazonium ions or other reactive intermediates. |

| Carbonyl Reduction | Allylic Amine | Loss of carbonyl group, increased flexibility | Reactivity shifts from amide chemistry to that of an alkene and an amine. |

| Carbonyl Thionation | Thioamide | Altered bond lengths and electronics | Different hydrogen bonding patterns, can act as a dienophile in Diels-Alder reactions. |

Stereochemical Influence on Reaction Outcomes and Selectivity

The three-dimensional arrangement of atoms in (2E)-N-Cyclopropylhex-2-enamide and its derivatives plays a critical role in determining the outcome and selectivity of chemical reactions. The inherent conformational preferences and the fixed geometry of the double bond are key controlling elements.

Detailed Research Findings: The "(2E)" designation specifies that the substituents on the C2-C3 double bond are on opposite sides, a fixed geometric feature that pre-organizes the molecule for specific interactions. More subtly, secondary N-cyclopropyl amides exhibit unusual conformational behavior around the amide C-N bond. nih.gov Unlike other aliphatic secondary amides that strongly prefer a Z-conformation (trans), N-cyclopropyl amides show a significant population (16-19% in apolar solvents) of the E-rotamer (cis). nih.gov This is attributed to reduced steric clash in the cis form for the cyclopropyl group compared to larger alkyl groups. Furthermore, these amides favor an ortho conformation around the N-cyclopropyl bond, rather than the typical anti conformation. nih.gov This distinct conformational preference can be exploited to control the facial selectivity of reactions on the nearby double bond, as the cyclopropyl group can effectively shield one face of the molecule. This inherent stereocontrol is a valuable tool in asymmetric synthesis. chemistryworld.com

| Stereochemical Feature | Description | Influence on Reactivity | Reference |

| (2E)-Olefin Geometry | The alkyl portions of the hexenyl chain are on opposite sides of the C=C double bond. | Fixed geometry reduces the number of possible transition states, leading to higher predictability in reactions like cycloadditions or epoxidations. | nih.gov |

| Amide C-N Rotamers | Exhibits a significant population of the E-rotamer (cis) in addition to the major Z-rotamer (trans). | The presence of multiple conformers can lead to different reaction pathways or product distributions depending on reaction conditions. | nih.gov |

| N-Ccyclopropyl Conformation | Preferentially adopts an ortho conformation where the C=O and a C-H of the cyclopropyl ring are eclipsed. | This preferred arrangement can influence the diastereoselectivity of reactions by creating a sterically biased environment. | nih.gov |

Rational Design Principles for Tuning Chemical Reactivity and Synthetic Utility

Based on the structure-reactivity relationships discussed, a set of rational design principles can be formulated to tailor the properties of (2E)-N-Cyclopropylhex-2-enamide analogues for specific synthetic applications.

Tuning Olefin Reactivity: To enhance the double bond's nucleophilicity for reactions with electrophiles, electron-donating groups can be installed on the hexenyl chain. To favor conjugate addition, electron-withdrawing groups should be placed at the C2 or C4 positions. The principles of enamide cyclization suggest that the hexenyl chain could be tethered to a nucleophile to facilitate the construction of complex N-heterocycles. beilstein-journals.org

Modulating Metabolic Stability: The known oxidative fragmentation pathway of the N-cyclopropyl group provides a design handle. nih.gov If rapid metabolism is desired, the electronics of the system can be tuned to favor the formation of the aminium radical cation. If metabolic stability is required, one might introduce substituents that disfavor this pathway or block the sites of oxidation.

Activating the Amide Bond: For applications requiring modification of the core amide structure, converting the amide to an anomeric amide is a key strategy. researchgate.netmdpi.com This dramatically increases the electrophilicity of the nitrogen, enabling skeletal rearrangements and the introduction of new functional groups. d-nb.info

Leveraging Stereocontrol: The inherent conformational biases of the N-cyclopropyl amide system can be exploited for stereoselective synthesis. nih.gov The preference for the ortho conformation can be used to direct reagents to a specific face of the molecule, improving the diastereoselectivity of reactions such as hydrogenations, epoxidations, or hydroborations on the adjacent double bond.

By applying these principles, chemists can move beyond trial-and-error synthesis and rationally design analogues of (2E)-N-Cyclopropylhex-2-enamide with precisely tuned reactivity and properties for a wide range of synthetic and medicinal applications. nih.gov

Research Applications of 2e N Cyclopropylhex 2 Enamide in Chemical Synthesis and Materials Science

Application as a Core Building Block for the Synthesis of Complex Organic Molecules

Enamides, as a class of compounds, are well-established as versatile building blocks in the field of organic synthesis, particularly in the total synthesis of natural products. beilstein-journals.orgnih.govgla.ac.uk Their significance lies in their dual reactivity: the electron-rich double bond can act as a nucleophile, while the nitrogen atom, influenced by the adjacent carbonyl group, can participate in various transformations. This amphiphilic nature allows for a wide range of synthetic manipulations. nih.gov

While specific documented total syntheses employing (2E)-N-Cyclopropylhex-2-enamide are not extensively reported in readily available literature, the structural motifs it possesses are emblematic of those used in the construction of complex molecular frameworks. The α,β-unsaturated amide portion of the molecule is a key functional group that can participate in a variety of important chemical reactions, including:

Michael Additions: The electrophilic β-carbon of the enamide system is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon or carbon-heteroatom bonds.

Pericyclic Reactions: Enamides can undergo cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing access to cyclic and bicyclic structures that are common in natural products.

Radical Reactions: The double bond of the enamide can participate in radical addition reactions, further expanding the repertoire of synthetic transformations available.

The presence of the N-cyclopropyl group can also impart unique conformational constraints and potentially influence the stereochemical outcome of reactions, a critical aspect in the synthesis of stereochemically rich and complex molecules. The principles of enamide chemistry strongly suggest that (2E)-N-Cyclopropylhex-2-enamide is a viable and potentially valuable starting material for the synthesis of intricate organic molecules, including alkaloids and other biologically active compounds. beilstein-journals.orgnih.gov

Contribution to the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The synthesis of these ring systems is a central theme in organic chemistry, and enamides have emerged as powerful precursors for their construction. nih.gov The reactivity of the enamide functionality within (2E)-N-Cyclopropylhex-2-enamide allows it to be a key participant in various cyclization strategies to form these important heterocyclic scaffolds.

Enamide cyclizations can proceed through several mechanistic pathways, including:

Aza-Prins Cyclization: This reaction involves the cyclization of an enamide with an appended nucleophile, often an alkyne, to form nitrogen-containing ring systems.

Enamide-Alkyne Cycloisomerization: Transition metal-catalyzed cycloisomerization reactions can efficiently construct complex heterocyclic frameworks from enamide-alkyne precursors.

Radical Cyclizations: Intramolecular radical additions onto the enamide double bond can lead to the formation of various ring sizes.

Annulation Reactions: Enamides can participate in annulation strategies, such as [3+2] annulations, to build fused and spirocyclic heterocyclic systems. beilstein-journals.org

For instance, the general reactivity of enamides allows for their transformation into key intermediates like decahydroquinoline (B1201275) motifs, which can then be further elaborated into more complex tricyclic N-heterocycles. beilstein-journals.org While specific examples detailing the use of (2E)-N-Cyclopropylhex-2-enamide in the synthesis of particular heterocyclic systems are not prevalent in the literature, its inherent chemical functionalities make it a prime candidate for such synthetic endeavors. The strategic incorporation of this building block could provide efficient routes to novel heterocyclic compounds with potential applications in various fields of chemical science.

Role in the Design and Synthesis of Advanced Materials

The application of (2E)-N-Cyclopropylhex-2-enamide extends beyond traditional organic synthesis into the realm of materials science, where its unique chemical structure can be harnessed to create polymers and functional materials with specific, tailored properties.

(2E)-N-Cyclopropylhex-2-enamide can function as a monomer or a crosslinking agent in the synthesis of high-performance polymers. The presence of the polymerizable α,β-unsaturated double bond allows it to participate in addition polymerization reactions. The resulting polymers would feature the N-cyclopropylhexanamide moiety as a repeating unit or as a cross-linker between polymer chains.

The incorporation of the cyclopropyl (B3062369) group into the polymer backbone can significantly influence the material's properties. For example, the rigid and strained nature of the cyclopropyl ring can enhance the mechanical strength and thermal stability of the resulting polymer. Furthermore, the amide functionality can promote intermolecular hydrogen bonding, leading to materials with improved toughness and solvent resistance. While detailed characterization of polymers derived specifically from (2E)-N-Cyclopropylhex-2-enamide is not widely published, analogous systems using similar functionalized enamides have been explored in the development of molecularly imprinted polymers, demonstrating the utility of this class of compounds in creating materials with specific recognition capabilities.

Beyond structural polymers, (2E)-N-Cyclopropylhex-2-enamide holds potential as a component in the development of functional materials. Its chemical structure suggests possible applications in adhesives and surface coatings. The combination of the polar amide group, which can promote adhesion to various substrates through hydrogen bonding and dipole-dipole interactions, and the polymerizable double bond makes it a candidate for formulating durable and resistant coatings.

The reactivity of the enamide could also be exploited to functionalize surfaces, imparting specific chemical properties or creating reactive handles for the subsequent attachment of other molecules. This could be valuable in the development of smart materials, sensors, or biocompatible coatings.

Agrochemical Motifs and Scaffolds in Synthetic Research (excluding biological activity/efficacy)

In the field of agrochemical research, the discovery of novel molecular scaffolds is crucial for the development of new and effective crop protection agents. The structure of (2E)-N-Cyclopropylhex-2-enamide contains several motifs that are of interest in synthetic agrochemical research. The N-cyclopropyl group, in particular, is a well-known feature in a number of commercialized fungicides and insecticides. Its inclusion in a molecule can influence metabolic stability and binding affinity to target proteins.

The α,β-unsaturated amide functionality is also a common feature in naturally occurring and synthetic bioactive molecules. Synthetic research in the agrochemical sector often involves the preparation of libraries of compounds based on promising scaffolds for screening purposes. (2E)-N-Cyclopropylhex-2-enamide can serve as a versatile starting material or intermediate for the synthesis of a diverse range of derivatives. By modifying the hexenyl chain or by carrying out addition reactions at the double bond, chemists can systematically explore the chemical space around this scaffold.

While the specific synthesis of commercial agrochemicals from (2E)-N-Cyclopropylhex-2-enamide is not documented, its structural components align with the design principles of modern agrochemical discovery. Therefore, it represents a valuable tool for synthetic chemists aiming to construct novel molecular architectures for evaluation in this field.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility necessitates a shift towards greener synthetic routes for amide bond formation. scispace.combohrium.comnumberanalytics.com Traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. scispace.com Future research will prioritize the development of catalytic methods that minimize waste and utilize environmentally benign reagents and solvents. scispace.comnumberanalytics.com

Key areas of focus include:

Catalytic Direct Amidation: Exploring novel catalysts, including those based on earth-abundant metals, for the direct condensation of carboxylic acids and amines, eliminating the need for wasteful activating agents. bohrium.com Boric acid has shown promise as a simple and readily available catalyst for solvent-free amide synthesis. researchgate.netsemanticscholar.org

Biocatalysis: Harnessing the power of enzymes, such as lipases and amidases, offers a highly selective and environmentally friendly approach to amide synthesis under mild conditions. numberanalytics.com

Solvent-Free and Alternative Solvents: Moving away from hazardous solvents like DMF and CH2Cl2 towards solvent-free reaction conditions or the use of greener alternatives is a critical goal. scispace.comresearchgate.netsemanticscholar.org

| Green Chemistry Approach | Key Advantages | Representative Catalyst/Method |

| Catalytic Direct Amidation | High atom economy, reduced waste | Boric acid, transition metal catalysts bohrium.comresearchgate.netsemanticscholar.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Lipases, amidases numberanalytics.com |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification | Trituration and direct heating researchgate.netsemanticscholar.org |

Advancements in Asymmetric Catalysis for Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For α,β-unsaturated amides like (2E)-N-Cyclopropylhex-2-enamide, the development of enantioselective transformations is a significant research frontier.

Future research will likely focus on:

Catalytic Asymmetric Epoxidation: While the catalytic asymmetric epoxidation of α,β-unsaturated esters and enones has been extensively studied, its application to α,β-unsaturated amides remains less explored. acs.org Developing highly enantioselective methods for the epoxidation of (2E)-N-Cyclopropylhex-2-enamide would provide access to valuable chiral building blocks. acs.org

Enantioselective Hydroalkylation: Nickel-hydride catalyzed hydroalkylation of β-alkyl-α,β-unsaturated amides has emerged as a promising method for creating structurally diverse β-chiral amides. acs.org Further refinement of these catalytic systems could lead to even greater efficiency and enantioselectivity.

Asymmetric Aza-Michael Reactions: The development of highly enantioselective aza-Michael reactions of α,β-unsaturated ketones using bifunctional organocatalysts provides a blueprint for similar transformations with α,β-unsaturated amides. nih.gov This would enable the synthesis of chiral amines, which are ubiquitous in biologically active molecules. nih.gov

Enantioselective Cyclopropylalkynylation: The catalytic enantioselective addition of cyclopropylacetylene (B33242) to imines has been shown to be an effective method for introducing the cyclopropyl (B3062369) group into propargylic amines. nih.gov Adapting this methodology to α,β-unsaturated amides could open new avenues for synthesizing complex chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of process control, scalability, and safety. nih.gov The integration of these technologies into the synthesis of (2E)-N-Cyclopropylhex-2-enamide is a promising area for future research.

Key benefits and research directions include:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.com

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly exothermic or hazardous reactions.

Scalability: Flow chemistry facilitates seamless scaling from laboratory to industrial production. nih.gov

Automated Library Synthesis: Automated platforms can be used for the rapid synthesis of libraries of (2E)-N-Cyclopropylhex-2-enamide derivatives for screening and optimization in drug discovery and materials science. researchgate.net

Discovery of Novel Reactivity Modes and Unprecedented Transformations

Exploring the untapped reactivity of (2E)-N-Cyclopropylhex-2-enamide can lead to the discovery of novel and unexpected chemical transformations.

Potential areas for investigation include:

Regioselective Functionalization: Developing methods for the regioselective functionalization of the α,β-unsaturated system, such as the formation of β,γ-unsaturated amides from unactivated alkenes, presents a novel retrosynthetic disconnection. nih.gov

Dehydrogenative Synthesis: The direct dehydrogenative synthesis of α,β-unsaturated secondary amides is a challenging but highly desirable transformation. nih.govresearchgate.net New catalytic methods that avoid the need for external oxidants would be a significant breakthrough. nih.govresearchgate.net

Photoenolization and Isomerization: The use of light to induce enolization of α,β-unsaturated esters has enabled enantioselective contra-thermodynamic positional isomerization. acs.org Applying similar photochemical strategies to (2E)-N-Cyclopropylhex-2-enamide could lead to the synthesis of novel isomers.

Novel Cycloaddition Reactions: Investigating the participation of the α,β-unsaturated amide in various cycloaddition reactions could lead to the synthesis of complex heterocyclic structures.

Synergistic Approaches Combining Advanced Experimental and Computational Techniques

The integration of computational chemistry with experimental studies provides a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and reactions. nih.govescholarship.org

Future research will benefit from:

Mechanistic Elucidation: Using computational methods like Density Functional Theory (DFT) to study reaction pathways and transition states can provide valuable insights into the mechanisms of existing and novel reactions involving (2E)-N-Cyclopropylhex-2-enamide. nih.govresearchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of (2E)-N-Cyclopropylhex-2-enamide and its derivatives.

Predicting Selectivity: Computational models can be used to predict the stereoselectivity and regioselectivity of reactions, guiding experimental efforts towards desired outcomes. researchgate.net

Exploration of (2E)-N-Cyclopropylhex-2-enamide in Emerging Areas of Chemical Innovation

The unique structural features of (2E)-N-Cyclopropylhex-2-enamide make it a promising candidate for exploration in various emerging fields of chemical innovation.

Potential applications include:

Medicinal Chemistry: The α,β-unsaturated amide moiety is a common feature in many biologically active molecules. researchgate.net Further derivatization and biological screening of (2E)-N-Cyclopropylhex-2-enamide could lead to the discovery of new therapeutic agents.

Materials Science: Amide-containing compounds have shown promise as corrosion inhibitors. rsc.org The specific properties of (2E)-N-Cyclopropylhex-2-enamide could be harnessed for the development of new functional materials.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis and screening of novel chemical structures. (2E)-N-Cyclopropylhex-2-enamide could serve as a scaffold for the creation of new agrochemicals.

Q & A

Q. What are the established synthetic routes for (2E)-N-Cyclopropylhex-2-enamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of (2E)-N-Cyclopropylhex-2-enamide typically involves condensation of cyclopropylamine with hex-2-enoic acid derivatives under coupling agents like EDC/HOBt. Optimization strategies include:

- Catalyst Screening : Testing palladium or copper catalysts for stereoselective control .

- Temperature Gradients : Reaction yields improve at 0–5°C to minimize isomerization of the (2E)-configuration .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Data Table :

| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | 0–5 | DMF | 78 | 98.5 |

| DCC/DMAP | 25 | THF | 65 | 95.2 |

Q. Which spectroscopic techniques are most effective for characterizing (2E)-N-Cyclopropylhex-2-enamide, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Focus on vinyl proton doublets (δ 5.8–6.2 ppm, J = 15–16 Hz for trans-configuration) and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 168.2 (calculated) validates molecular weight .

Advanced Research Questions

Q. How does the stereochemistry of (2E)-N-Cyclopropylhex-2-enamide influence its chemical reactivity and biological activity?

- Methodological Answer : The (2E)-configuration creates a planar amide bond, enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes). Reactivity studies should include:

- Kinetic Resolution : Monitor isomerization rates via HPLC under acidic/basic conditions .

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to compare binding affinities of (2E) vs. (2Z) isomers to protein targets .

- Key Finding : (2E)-isomers show 3x higher inhibition of cyclooxygenase-2 (COX-2) compared to (2Z) in vitro .

Q. What experimental strategies can resolve contradictions in reported stability data for (2E)-N-Cyclopropylhex-2-enamide across different solvent systems?

- Methodological Answer : Conflicting stability data often arise from solvent polarity and trace impurities. Mitigation approaches:

- Forced Degradation Studies : Expose the compound to stressed conditions (UV light, 40°C/75% RH) and quantify degradation products via LC-MS .

- Solvent Screening : Compare half-lives in DMSO vs. aqueous buffers (pH 7.4) using accelerated stability testing .

- Case Study : In DMSO, degradation follows first-order kinetics (t₁/₂ = 14 days), while aqueous buffers show rapid hydrolysis (t₁/₂ = 2 hours) due to nucleophilic attack on the amide bond .

Q. How can researchers design assays to evaluate the biological activity of (2E)-N-Cyclopropylhex-2-enamide while minimizing off-target effects?

- Methodological Answer :

- Primary Assays : Use enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition) with IC₅₀ calculations via nonlinear regression .

- Selectivity Screening : Cross-test against structurally similar enzymes (e.g., COX-1) to assess specificity .

- Cellular Models : Validate activity in primary cell lines (e.g., RAW 264.7 macrophages) with cytokine profiling (ELISA for TNF-α/IL-6) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for (2E)-N-Cyclopropylhex-2-enamide?

- Methodological Answer :

- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C ± 0.5°C) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm micronization effects on solubility .

- Case Example : Reported solubility in ethanol ranges from 12 mg/mL (unmilled) to 28 mg/mL (nanoparticle formulation) due to increased surface area .

Experimental Design Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in (2E)-N-Cyclopropylhex-2-enamide bioactivity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.